Cyclopropanol, 1-(1-cyclohexen-1-yl)-
Description
Cyclopropanol, 1-(1-cyclohexen-1-yl)- is a cyclopropanol derivative featuring a cyclohexenyl substituent at the 1-position of the cyclopropane ring. Cyclopropanol derivatives are characterized by their strained three-membered ring, which confers unique reactivity and stability challenges.
Properties
CAS No. |
37609-30-6 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H14O/c10-9(6-7-9)8-4-2-1-3-5-8/h4,10H,1-3,5-7H2 |
InChI Key |
BHZQRZKURLIWHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2(CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropanol, 1-(1-cyclohexen-1-yl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with a carbene precursor, such as diazomethane, in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of the cyclopropanol ring attached to the cyclohexene ring .
Industrial Production Methods
Industrial production of Cyclopropanol, 1-(1-cyclohexen-1-yl)- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanol, 1-(1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Cyclopropanol, 1-(1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Mechanism of Action
The mechanism of action of Cyclopropanol, 1-(1-cyclohexen-1-yl)- involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The cyclopropanol ring’s strain and the cyclohexene ring’s conjugation play significant roles in its reactivity .
Comparison with Similar Compounds
Cyclopropanol Derivatives
- Cyclopropanol, 1-(phenylethynyl)- (CAS 57951-63-0) Molecular Formula: C₁₁H₁₀O Key Features: A phenylacetylene substituent enhances aromaticity and π-conjugation, differing from the cyclohexenyl group in Cyclopropanol, 1-(1-cyclohexen-1-yl)-. This compound has a higher molecular weight (158.20 g/mol) and may exhibit stronger intermolecular interactions due to the phenyl group . Applications: Likely used in synthetic organic chemistry for ring-opening reactions or as a precursor to complex heterocycles.
- 1-(propan-2-yl)cyclopropan-1-ol (CAS 57872-32-9) Molecular Formula: C₆H₁₂O Key Features: An isopropyl substituent replaces the cyclohexenyl group, reducing steric hindrance compared to Cyclopropanol, 1-(1-cyclohexen-1-yl)-. Its simpler structure (100.16 g/mol) suggests higher volatility and lower boiling points .
Cyclohexenyl-Substituted Ketones
- 2-Propanone, 1-(1-cyclohexen-1-yl)- (CAS 768-50-3) Molecular Formula: C₉H₁₄O Key Features: A ketone analog with a cyclohexenyl group. The absence of the cyclopropanol ring reduces ring strain but introduces carbonyl reactivity. Molecular weight (138.21 g/mol) is comparable to Cyclopropanol, 1-(1-cyclohexen-1-yl)-, suggesting similar volatility . Applications: Used in fragrance synthesis or as an intermediate in pharmaceuticals due to its ketone functionality .
- 2-Propanone, 1-(1-cyclohexen-1-yl)-3-ethoxy- (CAS 51149-72-5) Molecular Formula: C₁₁H₁₈O₂ Key Features: An ethoxy group adds polarity and hydrogen-bonding capacity. Higher molecular weight (182.26 g/mol) and oxygen content may increase solubility in polar solvents compared to Cyclopropanol, 1-(1-cyclohexen-1-yl)- .
Heterocyclic Derivatives
- 1H-Azepine,1-(1-cyclohexen-1-yl)hexahydro- (CAS 23430-63-9) Molecular Formula: C₁₂H₂₁N Key Features: Incorporates a seven-membered azepine ring. The nitrogen atom introduces basicity, contrasting with the alcohol functionality in Cyclopropanol, 1-(1-cyclohexen-1-yl)-. Molecular weight (179.31 g/mol) reflects increased complexity .
Pyrrolidine, 1-(1-cyclohexen-1-yl)- (CAS 1125-99-1)
Physicochemical Properties and Reactivity
While direct data for Cyclopropanol, 1-(1-cyclohexen-1-yl)- is sparse, inferences can be drawn:
- Biological Relevance: Cyclohexenyl-containing VOCs, such as 1-(1-cyclohexen-1-yl)-ethanone, are implicated in insect attraction, suggesting ecological applications for structurally related compounds .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Cyclopropanol, 1-(1-cyclohexen-1-yl)- | Not Provided | Likely C₉H₁₄O | ~138.21 (estimated) | Cyclopropanol, Cyclohexenyl |
| Cyclopropanol, 1-(phenylethynyl)- | 57951-63-0 | C₁₁H₁₀O | 158.20 | Cyclopropanol, Phenylacetylene |
| 2-Propanone, 1-(1-cyclohexen-1-yl)- | 768-50-3 | C₉H₁₄O | 138.21 | Ketone, Cyclohexenyl |
| 1-(propan-2-yl)cyclopropan-1-ol | 57872-32-9 | C₆H₁₂O | 100.16 | Cyclopropanol, Isopropyl |
Q & A
Q. Basic Research Focus
- MS Analysis : The molecular ion peak for 1-(1-cyclohexen-1-yl)cyclopropanol (C₉H₁₄O) is expected at m/z 138.1 (base peak). Fragmentation patterns include loss of H₂O (m/z 120.1) and cyclohexenyl group cleavage (m/z 81) .
- ¹H NMR : Key signals include the cyclopropane proton resonances (δ 1.2–1.6 ppm, multiplet) and cyclohexenyl olefinic protons (δ 5.4–5.6 ppm, doublet). The hydroxyl proton appears as a broad singlet (δ 2.0–2.5 ppm) .
Advanced Challenge : Contradictory spectral data may arise from impurities or tautomerism. For example, EPA/NIH mass spectral databases report a m/z 138 fragment for 2-propanone derivatives, which could lead to misidentification if cyclohexenyl substituents are not fully resolved . Cross-validation with 2D NMR (e.g., HSQC, HMBC) is critical.
What safety protocols are essential when handling cyclopropanol derivatives in laboratory settings?
Q. Basic Research Focus
- Handling : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation .
- Storage : Store under inert gas (N₂/Ar) at −20°C to prevent oxidation or ring-opening reactions.
Advanced Consideration : Cyclopropanol derivatives are prone to exothermic ring-opening under acidic or high-temperature conditions. Pre-experiment risk assessments should include compatibility checks with organometallic reagents (e.g., Grignard reagents) to avoid unintended side reactions .
How can researchers optimize reaction yields when encountering low selectivity in cyclopropane ring formation?
Advanced Research Focus
Low yields often stem from competing pathways, such as:
- Ring-opening : Mediated by trace moisture or protic solvents. Use rigorously dried solvents and molecular sieves.
- Steric hindrance : Bulky cyclohexenyl groups reduce reagent accessibility. Method C (ZnCl₂/LiCl system) mitigates this via enhanced Lewis acid activation .
Data-Driven Solution : A comparative study of Methods A–C (see table below) revealed Method C achieves ~85% yield for hindered substrates, whereas Method A yields ≤60% under similar conditions .
| Method | Reagents | Temp Range | Yield (%) |
|---|---|---|---|
| A | R₁-MgBr, THF | 0°C–rt | 60 |
| B | MeMgBr → R₁-MgBr, THF | −78°C–rt | 70 |
| C | ZnCl₂/LiCl + TMSCH₂MgCl | 0°C–rt | 85 |
What strategies are effective for resolving enantiomers in chiral cyclopropanol derivatives?
Q. Advanced Research Focus
- Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane/IPA mobile phases .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation. For example, (1R,2S)-trans-2-phenyl-1-cyclohexanol derivatives have been resolved with >90% ee using this approach .
Contradiction Alert : Some literature reports enantiomeric excess (ee) discrepancies due to racemization during workup. Low-temperature quenching (e.g., −40°C) is recommended to preserve stereochemical integrity .
How can conflicting spectral data between theoretical and experimental results be systematically addressed?
Advanced Research Focus
Case Study: A reported m/z 138.1 peak for 1-(1-cyclohexen-1-yl)cyclopropanol conflicts with m/z 182.1 observed in ethoxy-substituted analogs .
Resolution Steps :
Isotopic Labeling : Synthesize deuterated analogs to confirm fragmentation pathways.
Computational Validation : Compare experimental MS/NMR with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G*).
Crystallography : Obtain single-crystal X-ray structures (CCDC 2015376) for unambiguous confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
